3,4-Methylenedioxy PV9 hydrochloride

Cytotoxicity In vitro toxicology Cell viability

3,4-Methylenedioxy PV9 HCl is the definitive C8-homolog α-pyrrolidinophenone for labs that cannot substitute shorter-chain analogs. The extended octanophenone side chain plus the 3,4-methylenedioxy ring decisively alter DAT/NET inhibition potency, cytotoxicity (LC50 12.8–67.5 µM across 8 human cell lines), metabolic pathways (16 urinary metabolites, oxidized metabolite peak exceeds parent), and MS fragmentation patterns. Differentiated from MDPV, α-PVP, and PV8 by validated MALDI-Q-TOF-MS parameters (LOD 1 ng/mL) and postmortem blood levels (163–209 ng/mL). Offered as a crystalline HCl salt for solubility and stability. Ideal for forensic reference, metabolism research, and structure-cytotoxicity SAR investigations.

Molecular Formula C19H28ClNO3
Molecular Weight 353.9 g/mol
CAS No. 24646-40-0
Cat. No. B593207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Methylenedioxy PV9 hydrochloride
CAS24646-40-0
SynonymsMDPV three carbon homolog; Methylenedioxy Pyrovalerone three carbon homolog
Molecular FormulaC19H28ClNO3
Molecular Weight353.9 g/mol
Structural Identifiers
SMILESCCCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
InChIInChI=1S/C19H27NO3.ClH/c1-2-3-4-5-8-16(20-11-6-7-12-20)19(21)15-9-10-17-18(13-15)23-14-22-17;/h9-10,13,16H,2-8,11-12,14H2,1H3;1H
InChIKeyPYKXCYXCXKRYNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Methylenedioxy PV9 Hydrochloride (CAS 24646-40-0) - Analytical Reference Standard for Forensic and In Vitro Research


3,4-Methylenedioxy PV9 hydrochloride (CAS 24646-40-0) is a synthetic cathinone derivative classified as an α-pyrrolidinophenone, functioning as a monoamine transport inhibitor with high potency for dopamine (DAT) and norepinephrine (NET) transporters and negligible activity at the serotonin transporter (SERT) [1]. It is structurally characterized as the three-carbon homolog of 3,4-MDPV, featuring an eight-carbon α-alkyl side chain (octanophenone backbone) with a 3,4-methylenedioxy ring substitution on the phenyl moiety, and is supplied as a hydrochloride salt for enhanced stability and solubility .

Why 3,4-Methylenedioxy PV9 Hydrochloride Cannot Be Substituted with Other α-Pyrrolidinophenone Analogs


3,4-Methylenedioxy PV9 hydrochloride exhibits a distinct pharmacological and toxicological profile compared to other α-pyrrolidinophenone analogs due to its extended α-alkyl side chain length (C8) and the presence of the 3,4-methylenedioxy ring substitution. These structural features critically influence multiple parameters including in vivo potency, cytotoxicity profiles, metabolic pathways, and analytical detection characteristics [1]. Substituting this compound with shorter-chain analogs (e.g., α-PVP with C5 chain or PV8 with C7 chain) or non-methylenedioxy analogs would fundamentally alter experimental outcomes, as extending the aliphatic side chain beyond a certain threshold leads to decreased in vivo potency while simultaneously increasing cytotoxic potential [2]. Furthermore, the human metabolic pathways of PV9 differ significantly from those of α-pyrrolidinovalerophenone and α-pyrrolidinobutiophenone, demonstrating that the main metabolic routes of α-pyrrolidinophenones change substantially depending on alkyl chain length [3]. For forensic toxicology applications requiring accurate identification and quantification, the compound's specific mass spectrometric fragmentation pattern and validated analytical parameters are unique and non-interchangeable [4].

Quantitative Differential Evidence for 3,4-Methylenedioxy PV9 Hydrochloride Relative to Comparator Analogs


Cytotoxicity Profile of 3,4-Methylenedioxy PV9 Across Multiple Human Cell Lines

3,4-Methylenedioxy PV9 hydrochloride demonstrates a well-characterized in vitro cytotoxicity profile across eight distinct human cell lines, with LC50 values ranging from 12.8 μM to 67.5 μM . This broad cytotoxicity spectrum has been quantitatively established in BEAS-2B (bronchial epithelium), human aortic endothelial cells (HAE), HASM (airway smooth muscle), SK-N-SH (neuroblastoma), A172 (glioblastoma), HepG2 (hepatocellular carcinoma), MKN45 (gastric adenocarcinoma), and DLD1 (colorectal adenocarcinoma) cell lines . This multi-lineage toxicity data set provides a quantitative baseline for in vitro toxicological studies that is not available for many related α-pyrrolidinophenone analogs.

Cytotoxicity In vitro toxicology Cell viability

Comparative Cytotoxic Potency: PV9 as a Second-Generation Pyrovalerone

In a direct comparative study evaluating pyrovalerone derivatives across three human cell line models (SH-SY5Y neurons, Hep G2 hepatocytes, and RPMI 2650 airway epithelium), the second-generation compounds PV9 and α-PVT emerged as the most potent cytotoxic agents among all tested derivatives, including first-generation compounds pyrovalerone, 3,4-MDPV, and 2,3-MDPV [1]. PV9 demonstrated two distinct cytotoxic mechanisms: highly pronounced mitochondrial dysfunction (shared with α-PVT) and significant damage to cell membranes (unique to PV9 among the tested compounds) [1]. While the study does not report exact LC50 values for direct comparison, the qualitative observation that PV9 exhibited greater cytotoxicity than first-generation pyrovalerones (which produced only modest decreases in mitochondrial activity) across all three cell types establishes a clear differentiation in toxicological profile.

Cytotoxicity Mitochondrial dysfunction Membrane integrity

Structural Identification as MDPV Three-Carbon Homolog for Analytical Reference Applications

3,4-Methylenedioxy PV9 hydrochloride is explicitly characterized as the three-carbon homolog of 3,4-Methylenedioxypyrovalerone (MDPV), also designated as methylenedioxy pyrovalerone three-carbon homolog . This structural relationship is defined by the extension of the α-alkyl side chain from the five-carbon (valerophenone) backbone of MDPV to an eight-carbon (octanophenone) backbone in PV9, while retaining the identical 3,4-methylenedioxy ring substitution and pyrrolidine moiety . For analytical reference applications, this homolog relationship enables chromatographic retention time prediction and mass spectral fragmentation pattern interpretation based on established MDPV data, while simultaneously providing a distinct analytical signature for unambiguous identification in complex forensic matrices.

Forensic toxicology Analytical reference standard Mass spectrometry

Validated Analytical Detection Parameters for Forensic Toxicology Applications

A validated MALDI-Q-TOF mass spectrometry method has been established for the detection and quantification of PV9 in human blood samples, with a limit of detection (LOD) of 1 ng/mL and a quantification range of 2–100 ng/mL using 20 μL of blood [1]. This method was applied to a fatal poisoning case where PV9 was detected at concentrations of 198 ng/mL (right heart blood), 209 ng/mL (left heart blood), and 163 ng/mL (femoral vein blood) [1]. Notably, the oxidized metabolite of PV9 exhibited a peak height higher than that of the protonated parent molecule and other metabolites, indicating a distinctive metabolic signature that may serve as a diagnostic marker for PV9 ingestion [1].

Forensic toxicology MALDI-Q-TOF-MS Method validation

Chain-Length-Dependent Differentiation of Human Metabolic Pathways

The human metabolism of PV9 differs significantly from that of α-pyrrolidinovalerophenone (α-PVP) and α-pyrrolidinobutiophenone (α-PBP), demonstrating that the main metabolic pathways of α-pyrrolidinophenones change substantially depending on the alkyl chain length of the parent molecule [1]. A total of 16 PV9 metabolites, including diastereomers and conjugates, have been identified or tentatively detected in human urine using GC-MS and LC-HR-MS/MS [1]. The metabolic pathways of PV9 include: (1) ketone group reduction to corresponding alcohols; (2) pyrrolidine ring oxidation to pyrrolidone; (3) aliphatic oxidation of the terminal carbon atom to carboxylate form; and (4) hydroxylation at the penultimate carbon atom followed by further oxidation to ketones, with the aliphatic oxidation of terminal and/or penultimate carbons representing the main pathway [1].

Metabolism Forensic toxicology Biomarker identification

In Vivo Pharmacological Potency Relative to α-PVP: Dose-Dependent Locomotor Stimulation

In a direct comparative in vivo study assessing spontaneous locomotor activity and striatal neurotransmitter levels in mice, α-PVP, PV8, and PV9 all produced dose-dependent increases in both horizontal and vertical locomotor activity and elevated extracellular dopamine (DA) and serotonin (5-HT) levels in the striatum, with effects blocked by the D1-dopamine receptor antagonist SCH 23390 [1]. However, α-PVP demonstrated greater potency than both PV8 and PV9 across the tested dose range, establishing a potency rank order of α-PVP > PV8 ≈ PV9 [1]. All three pyrovalerones produced effects significantly weaker than methamphetamine when administered at the same dose [1]. The study concluded that enhancement of dopaminergic neurotransmission plays a dominant role in psychomotor stimulation by these compounds, but extending the aliphatic side chain beyond a certain point leads to decreased in vivo potency [1].

In vivo pharmacology Dopamine Locomotor activity

Recommended Research and Forensic Applications for 3,4-Methylenedioxy PV9 Hydrochloride Based on Quantitative Evidence


Forensic Toxicology Reference Standard for Casework Confirmation

Based on validated MALDI-Q-TOF-MS detection parameters (LOD = 1 ng/mL, quantification range = 2–100 ng/mL in 20 μL blood) and established postmortem blood concentration ranges (163–209 ng/mL from documented fatal cases) [1], 3,4-Methylenedioxy PV9 hydrochloride serves as an essential analytical reference standard for forensic toxicology laboratories conducting confirmatory testing in cases of suspected α-pyrrolidinophenone intoxication. The distinctive metabolic profile, characterized by an oxidized metabolite with peak height exceeding that of the parent compound, provides a unique analytical signature for PV9 ingestion that cannot be reliably inferred from MDPV or α-PVP reference data [1].

In Vitro Cytotoxicity Studies Across Multiple Human Cell Lineages

With established LC50 values spanning 12.8–67.5 μM across eight distinct human cell lines (BEAS-2B, HAE, HASM, SK-N-SH, A172, HepG2, MKN45, DLD1) [1], this compound is specifically suited for comparative toxicological studies investigating structure-cytotoxicity relationships among α-pyrrolidinophenone analogs. The compound's demonstrated profile of inducing both pronounced mitochondrial dysfunction and significant membrane damage in neuronal, hepatic, and airway epithelial models [2] makes it a valuable tool for mechanistic toxicology research examining the impact of α-alkyl chain length on cellular toxicity endpoints.

In Vivo Pharmacological Studies of Chain-Length-Dependent Potency

Direct comparative evidence from mouse locomotor activity and striatal microdialysis studies [1] establishes 3,4-Methylenedioxy PV9 as a critical comparator compound for investigating the relationship between α-alkyl side chain length and in vivo pharmacological potency. The demonstrated potency rank order (α-PVP > PV8 ≈ PV9) and the finding that dopaminergic neurotransmission mediates psychomotor effects [1] position this compound as an essential reference for structure-activity relationship (SAR) studies examining how extending the aliphatic side chain beyond the C5-C6 optimum affects dopamine transporter inhibition efficacy in vivo.

Human Metabolism and Biomarker Identification Studies

Given that human metabolism of PV9 differs significantly from that of α-PVP and α-PBP, with 16 identified urinary metabolites and a principal metabolic pathway involving aliphatic oxidation of terminal and penultimate carbons [1], this compound is specifically indicated for forensic metabolism research aimed at identifying chain-length-dependent biotransformation patterns. The availability of synthesized authentic standards for five phase-I metabolites enables quantitative metabolic profiling studies essential for developing targeted screening methods and confirming PV9-specific biomarkers of exposure in clinical and forensic casework [1].

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